molecular formula C12H12BrNO B1373296 6-Bromo-2-ethoxy-4-methylquinoline CAS No. 1187385-61-0

6-Bromo-2-ethoxy-4-methylquinoline

Cat. No. B1373296
M. Wt: 266.13 g/mol
InChI Key: RISONBQHKATDEZ-UHFFFAOYSA-N
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Description

6-Bromo-2-ethoxy-4-methylquinoline (6-BE4MQ) is an aromatic heterocyclic compound that has been used in a variety of scientific research applications. 6-BE4MQ is a derivative of quinoline, a nitrogen-containing heterocyclic compound that is found in many plant and animal extracts. 6-BE4MQ has been studied for its unique properties, including its ability to interact with a variety of biological molecules.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : A significant application is in the synthesis of various quinoline derivatives. For instance, Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound structurally related to 6-Bromo-2-ethoxy-4-methylquinoline, using the Knorr reaction, a method involving the condensation of β-keto esters and bromoaniline (Wlodarczyk et al., 2011).

  • Nucleophilic Substitution Reactions : Sanders et al. (2010) studied the reactions of bromoethoxyisoquinolines with potassium amide, noting that most isoquinolines with a bromo and an ethoxy substituent underwent simple nucleophilic substitution (Sanders et al., 2010).

  • Regiochemistry in Substitution Reactions : Choi and Chi (2004) explored the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, providing insights into the regioselectivity of nucleophilic amination in these compounds (Choi & Chi, 2004).

Pharmacological and Biochemical Studies

  • Drug Synthesis : The compound is also used as an intermediate in drug synthesis. For example, Nishimura and Saitoh (2016) described the synthesis of a key intermediate in drug discoveries, involving a compound similar to 6-Bromo-2-ethoxy-4-methylquinoline (Nishimura & Saitoh, 2016).

  • Antioxidant Studies : Blaszczyk et al. (2013) discussed the use of Ethoxyquin, a compound structurally related to 6-Bromo-2-ethoxy-4-methylquinoline, as an antioxidant in animal feed, highlighting its potential biochemical applications (Blaszczyk et al., 2013).

  • Pharmacological Activities : Rajveer et al. (2010) synthesized 6-bromoquinazolinone derivatives to evaluate their pharmacological activities, which underscores the relevance of such compounds in medicinal chemistry (Rajveer et al., 2010).

properties

IUPAC Name

6-bromo-2-ethoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-3-15-12-6-8(2)10-7-9(13)4-5-11(10)14-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISONBQHKATDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)Br)C(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674994
Record name 6-Bromo-2-ethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-ethoxy-4-methylquinoline

CAS RN

1187385-61-0
Record name 6-Bromo-2-ethoxy-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-ethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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